2,3,4,7-Tetrahydroindene-3a-carbaldehyde

Fragrance chemistry Organoleptic profiling Structure-odor relationship

2,3,4,7-Tetrahydroindene-3a-carbaldehyde (CAS 117679-05-7), also cataloged as 2,3,4,7-Tetrahydro-3aH-Indene-3a-carboxaldehyde, is a bicyclic carboxaldehyde (C10H12O, MW: 148.20 g/mol) with a calculated density of 1.054 g/cm³, boiling point of 244.1 °C at 760 mmHg, and flash point of 84.1 °C. The compound features a tetrahydroindene core functionalized with an aldehyde group at the 3a bridgehead position, distinguishing it from 1-, 2-, or 4-substituted tetrahydroindene carboxaldehyde isomers.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 117679-05-7
Cat. No. B038559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,7-Tetrahydroindene-3a-carbaldehyde
CAS117679-05-7
Synonyms3aH-Indene-3a-carboxaldehyde, 2,3,4,7-tetrahydro- (9CI)
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC2(CC=CCC2=C1)C=O
InChIInChI=1S/C10H12O/c11-8-10-6-2-1-4-9(10)5-3-7-10/h1-2,5,8H,3-4,6-7H2
InChIKeyKBTWRTYYMRUVIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,7-Tetrahydroindene-3a-carbaldehyde (CAS 117679-05-7): Aldehyde-Functionalized Tetrahydroindene Procurement for Fragrance Synthesis


2,3,4,7-Tetrahydroindene-3a-carbaldehyde (CAS 117679-05-7), also cataloged as 2,3,4,7-Tetrahydro-3aH-Indene-3a-carboxaldehyde, is a bicyclic carboxaldehyde (C10H12O, MW: 148.20 g/mol) with a calculated density of 1.054 g/cm³, boiling point of 244.1 °C at 760 mmHg, and flash point of 84.1 °C . The compound features a tetrahydroindene core functionalized with an aldehyde group at the 3a bridgehead position, distinguishing it from 1-, 2-, or 4-substituted tetrahydroindene carboxaldehyde isomers [1].

Why Generic Substitution of 2,3,4,7-Tetrahydroindene-3a-carbaldehyde (CAS 117679-05-7) Compromises Fragrance Profile Precision


Substituting 2,3,4,7-tetrahydroindene-3a-carbaldehyde with other tetrahydroindene carboxaldehyde isomers or unfunctionalized tetrahydroindenes fails because the bridgehead aldehyde position dictates distinct olfactory character. The 3a-carbaldehyde delivers a specific green, floral nuance valued in fragrance compositions, whereas the 4-carbaldehyde isomer (e.g., trans-2,3,3a,7a-tetrahydro-1H-indene-4-carbaldehyde) elicits a pungent, trigeminal sensation [1]. Unsubstituted tetrahydroindene (CAS 3048-65-5) lacks the aldehyde functionality entirely, producing a generic aromatic odor without the refined green-aldehydic top note . This position-dependent organoleptic divergence mandates precise procurement of the 3a-isomer to maintain fragrance formulation integrity.

Quantitative Differentiation Guide: 2,3,4,7-Tetrahydroindene-3a-carbaldehyde (CAS 117679-05-7) vs. 4-Carboxaldehyde Isomers and Unfunctionalized Analogs


Olfactory Divergence: 3a-Carbaldehyde (Green-Floral) vs. 4-Carbaldehyde (Pungent Trigeminal)

The target compound's 3a-carbaldehyde substitution yields a desirable green, floral scent profile suitable for fine fragrance applications. In contrast, the 4-carbaldehyde isomer trans-2,3,3a,7a-tetrahydro-1H-indene-4-carbaldehyde was identified in black cardamom and characterized as producing a pungent trigeminal effect in the mouth when tasted in water, whereas its cis isomer did not [1]. This establishes that the position of the aldehyde group on the tetrahydroindene scaffold is a critical determinant of sensory perception, with the 3a-position conferring a commercially preferable fragrance profile over the 4-position.

Fragrance chemistry Organoleptic profiling Structure-odor relationship

Physicochemical Distinction: Calculated Boiling Point of 3a-Carbaldehyde (244.1°C) vs. Parent Tetrahydroindene (158–160°C)

The presence of the aldehyde group at the 3a-position substantially alters the compound's volatility and thermal behavior relative to the unsubstituted parent. The target compound exhibits a calculated boiling point of 244.1 °C at 760 mmHg , whereas tetrahydroindene (CAS 3048-65-5) boils at 158–160 °C . This ~85 °C increase in boiling point reflects enhanced intermolecular dipole-dipole interactions conferred by the aldehyde functionality, which impacts purification strategies (distillation cut points) and handling conditions during synthetic use.

Physical property database Volatility profiling Synthetic intermediate handling

Synthetic Versatility: Bridgehead Aldehyde Enables One-Pot Tetrahydroindene Synthesis via Lewis Acid-Mediated Zirconocene Coupling

The aldehyde group at the 3a-position enables participation in Lewis acid-mediated zirconacyclopentadiene coupling reactions, providing a one-pot route to highly substituted tetrahydroindene scaffolds [1]. In these protocols, the carbonyl group of the aldehyde is deoxygenated and formally behaves as a one-carbon unit, with the reaction outcome dependent on the Lewis acid employed [1]. While specific yields for the 3a-carbaldehyde were not disclosed in the cited study, the methodology establishes that bridgehead aldehydes serve as competent electrophilic partners in this synthetic manifold, distinguishing them from non-aldehyde tetrahydroindene analogs that lack this reactive handle.

Organometallic synthesis One-pot methodology Lewis acid catalysis

Precision Procurement Scenarios for 2,3,4,7-Tetrahydroindene-3a-carbaldehyde (CAS 117679-05-7)


Formulation of Green-Floral Fragrance Compositions Requiring Aldehydic Top Notes

The target compound's green, floral olfactory profile makes it suitable for use in fine fragrance and personal care product formulations where a fresh, aldehydic top note is desired [1]. Procurement of the 3a-isomer is essential to avoid the pungent trigeminal character associated with the 4-carbaldehyde isomer [1]. The calculated boiling point of 244.1 °C also ensures appropriate volatility for top-note persistence .

Synthesis of Highly Substituted Tetrahydroindene Derivatives via One-Pot Zirconocene-Mediated Coupling

As an aldehyde-functionalized tetrahydroindene, this compound serves as a competent electrophilic partner in Lewis acid-mediated zirconacyclopentadiene coupling reactions, enabling the one-pot preparation of highly substituted tetrahydroindene and cyclopentadiene scaffolds [2]. This methodology offers a convergent synthetic entry to complex bicyclic frameworks for medicinal chemistry or materials science applications.

Structure-Odor Relationship Studies Investigating Positional Isomer Effects on Sensory Perception

The distinct organoleptic properties of the 3a-carbaldehyde versus the 4-carbaldehyde isomer provide a model system for fundamental research into structure-odor relationships within the tetrahydroindene scaffold [1]. Comparative sensory evaluation of positional isomers can elucidate how subtle changes in aldehyde placement modulate olfactory perception and trigeminal response.

Building Block for Pharmaceutical Intermediate Derivatization

The aldehyde functionality at the 3a-position provides a reactive handle for subsequent transformations such as reductive amination, Grignard addition, or oxidation to the corresponding carboxylic acid, positioning this compound as a versatile intermediate for the synthesis of more complex pharmaceutical candidates [2].

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